Fmoc-D-Ser(nPr)-OH Fmoc-D-Ser(nPr)-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC16781448
InChI: InChI=1S/C21H23NO5/c1-2-11-26-13-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m1/s1
SMILES:
Molecular Formula: C21H23NO5
Molecular Weight: 369.4 g/mol

Fmoc-D-Ser(nPr)-OH

CAS No.:

Cat. No.: VC16781448

Molecular Formula: C21H23NO5

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-D-Ser(nPr)-OH -

Specification

Molecular Formula C21H23NO5
Molecular Weight 369.4 g/mol
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-propoxypropanoic acid
Standard InChI InChI=1S/C21H23NO5/c1-2-11-26-13-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m1/s1
Standard InChI Key ZMBUQXDXHBJSFD-LJQANCHMSA-N
Isomeric SMILES CCCOC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CCCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Structural and Chemical Characterization of Fmoc-D-Ser(nPr)-OH

Fmoc-D-Ser(nPr)-OH is a derivative of D-serine in which the α-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, while the β-hydroxyl group is modified as an n-propyl ether. This dual protection ensures compatibility with standard Fmoc-based SPPS protocols, where the Fmoc group is cleaved under basic conditions (e.g., piperidine), and the n-propyl ether remains stable until final deprotection .

Molecular Architecture

The molecular formula is C₂₃H₂₅NO₅, with a molecular weight of 407.45 g/mol. Key structural features include:

  • Fmoc group: A fluorene-based carbamate that provides UV detectability and base-labile protection.

  • D-Serine backbone: The D-configuration introduces chirality critical for peptide bioactivity.

  • n-Propyl ether: A hydrophobic protecting group that enhances solubility in organic solvents like DMF and DCM .

The stereochemistry at the α-carbon is preserved during synthesis, as evidenced by enantiomeric purity ≥99% in analogous Fmoc-protected amino acids .

Synthesis and Purification Protocols

The synthesis of Fmoc-D-Ser(nPr)-OH typically follows a multi-step route involving:

Side-Chain Protection

  • Etherification: D-Serine reacts with n-propyl bromide in the presence of a base (e.g., NaH) to form D-Ser(nPr)-OH.

  • Fmoc Protection: The α-amino group is protected using Fmoc-Cl under mildly basic conditions (e.g., sodium bicarbonate) .

Solid-Phase Peptide Synthesis (SPPS) Compatibility

In SPPS, Fmoc-D-Ser(nPr)-OH is coupled to growing peptide chains using activators like PyAOP or HATU, which minimize racemization . For example, in the synthesis of dynobactin A, similar Fmoc-protected serine derivatives were coupled with efficiencies exceeding 65% under microwave-assisted conditions .

Table 1: Representative Coupling Conditions for Fmoc-D-Ser(nPr)-OH

ActivatorSolventTemperatureCoupling Efficiency
PyAOP/HOAtDMF/DCM (1:1)75°C73%
HATU/DIPEANMP25°C68%
COMU/DIPEADMF40°C70%

Physicochemical Properties and Stability

Analytical Characterization

  • Purity Assessment:

    • HPLC: ≥98.0% purity (area%) under reverse-phase conditions .

    • TLC: Rf = 0.45 (CMA2 solvent system) .

  • Spectroscopic Data:

    • IR: N-H stretch at 3300 cm⁻¹, carbonyl stretches at 1700–1750 cm⁻¹ .

    • NMR: Distinct fluorene aromatic protons (δ 7.2–7.8 ppm) and n-propyl methylene signals (δ 1.0–1.5 ppm) .

Applications in Peptide Science

Role in Conformationally Restricted Peptides

The n-propyl ether in Fmoc-D-Ser(nPr)-OH introduces steric hindrance, favoring β-turn formation in peptides. This property is exploited in antimicrobial peptides (e.g., dynobactin A) to enhance target binding .

Orthogonal Deprotection Strategies

Unlike acid-labile protecting groups (e.g., tBu), the n-propyl ether requires harsh conditions (e.g., HF or TMSBr) for cleavage, enabling sequential deprotection in multi-step syntheses .

Table 2: Comparison of Serine Protecting Groups

GroupCleavage ConditionStability During Fmoc SPPS
nPrHF/TFAHigh
tBuTFAModerate
BnH₂/PdLow

Challenges and Mitigation Strategies

Epimerization Risks

The β-branched structure of D-Ser(nPr) increases susceptibility to racemization during activation. This is mitigated by:

  • Using low-temperature coupling (0–5°C).

  • Employing azide or phosphonium activators (e.g., PyAOP) .

Scalability Limitations

Bulk synthesis is constrained by the cost of n-propylating agents. Recent advances in flow chemistry have improved yields to >80% for similar compounds .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator